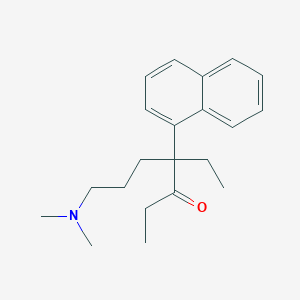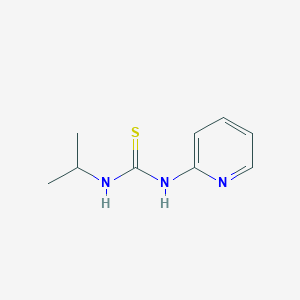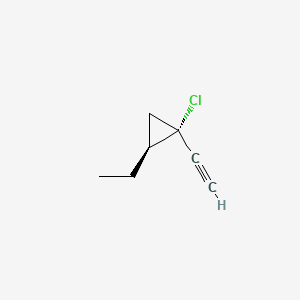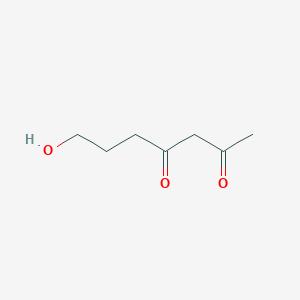
7-(Dimethylamino)-4-ethyl-4-(1-naphthyl)-3-heptanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Dimethylamino)-4-ethyl-4-(1-naphthyl)-3-heptanone is an organic compound that belongs to the class of ketones It is characterized by the presence of a dimethylamino group, an ethyl group, and a naphthyl group attached to a heptanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-4-ethyl-4-(1-naphthyl)-3-heptanone can be achieved through several synthetic routes. One common method involves the reaction of 1-naphthylamine with an appropriate ketone precursor under controlled conditions. The reaction typically requires the use of a catalyst, such as zinc chloride, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
7-(Dimethylamino)-4-ethyl-4-(1-naphthyl)-3-heptanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, alcohols, and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
7-(Dimethylamino)-4-ethyl-4-(1-naphthyl)-3-heptanone has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-(Dimethylamino)-4-ethyl-4-(1-naphthyl)-3-heptanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-1-naphthylamine: An aromatic amine derived from 1-naphthylamine by replacing the hydrogen atoms on the amino group with methyl groups.
1-Naphthylamine: An aromatic amine used in the preparation of dyes and pigments.
4-Dimethylamino-1-naphthyl isothiocyanate: Used in various chemical reactions and as a reagent in organic synthesis.
Uniqueness
7-(Dimethylamino)-4-ethyl-4-(1-naphthyl)-3-heptanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dimethylamino group, an ethyl group, and a naphthyl group attached to a heptanone backbone makes it a versatile compound with diverse applications in research and industry .
Eigenschaften
CAS-Nummer |
6699-11-2 |
|---|---|
Molekularformel |
C21H29NO |
Molekulargewicht |
311.5 g/mol |
IUPAC-Name |
7-(dimethylamino)-4-ethyl-4-naphthalen-1-ylheptan-3-one |
InChI |
InChI=1S/C21H29NO/c1-5-20(23)21(6-2,15-10-16-22(3)4)19-14-9-12-17-11-7-8-13-18(17)19/h7-9,11-14H,5-6,10,15-16H2,1-4H3 |
InChI-Schlüssel |
VNEWLBTYRSJDAS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(CC)(CCCN(C)C)C1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10,14b-Dihydro-10,14b-diphenylisoindolo[2,1-f]phenanthridin-10-ol](/img/structure/B13807004.png)





![1,2,4-Triazolo[3,4-A]isoquinoline-5-thiol](/img/structure/B13807049.png)
![(1R,3S,4S,8R,10S)-4,10-dimethyl-2,9,11-trioxa-6-azatricyclo[6.4.0.03,6]dodecan-5-one](/img/structure/B13807050.png)


![(7E,9S,10S,11S,12E,14S,16E,20S,21S,22Z,24E,26Z)-31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B13807063.png)

![Ethanol, 2-[(5-amino-2,4-dimethylphenyl)sulfonyl]-, hydrogen sulfate (ester)](/img/structure/B13807074.png)
